molecular formula C22H30N2O4 B11426713 [3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

[3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

Cat. No.: B11426713
M. Wt: 386.5 g/mol
InChI Key: YLYXNLWJZSDRHL-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone is a complex organic compound that features a unique combination of functional groups, including an oxazoline ring and a bicyclic azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone typically involves multiple steps:

    Formation of the Oxazoline Ring: This step often involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions. Common reagents include thionyl chloride or phosphorus trichloride.

    Introduction of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced onto the oxazoline ring.

    Formation of the Azabicyclo Structure: This step may involve the cyclization of a suitable precursor, such as a ketone or aldehyde, with an amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxazoline ring or the bicyclic structure, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

Medically, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical transformations might allow for the design of prodrugs or active pharmaceutical ingredients with improved efficacy and safety profiles.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, preventing substrate access and thus blocking the enzyme’s activity.

    Receptor Binding: It could act as an agonist or antagonist at various receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound might influence cellular pathways by interacting with key proteins or nucleic acids, altering gene expression or protein function.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone: shares similarities with other oxazoline and azabicyclo compounds, such as:

Uniqueness

The uniqueness of 3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. This combination of an oxazoline ring with a bicyclic azabicyclo structure is relatively rare, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone

InChI

InChI=1S/C22H30N2O4/c1-21(2)10-15-11-22(3,12-21)13-24(15)20(25)19-9-16(23-28-19)14-6-7-17(26-4)18(8-14)27-5/h6-8,15,19H,9-13H2,1-5H3

InChI Key

YLYXNLWJZSDRHL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C3CC(=NO3)C4=CC(=C(C=C4)OC)OC)C)C

Origin of Product

United States

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